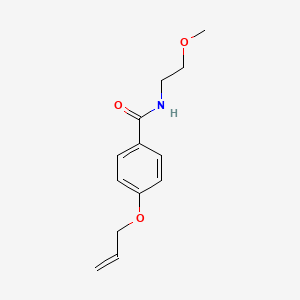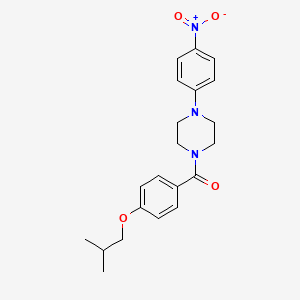![molecular formula C17H20N2O4S B4406492 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide
Descripción general
Descripción
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide, also known as MNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MNS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.5 g/mol.
Mecanismo De Acción
The mechanism of action of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of cartilage, suggesting that it may have potential as a treatment for osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it readily available for research purposes. This compound is also stable under a wide range of conditions and can be easily incorporated into various experimental systems.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound. Additionally, the potential side effects of this compound have not been fully evaluated, and caution should be taken when using this compound in experimental systems.
Direcciones Futuras
There are several future directions for research on N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide. In medicine, further studies are needed to evaluate the potential of this compound as a treatment for pain and inflammation. In agriculture, research is needed to determine the optimal conditions for the use of this compound as a plant growth enhancer. In material science, this compound could be used as a building block for the synthesis of new materials with unique properties, such as high thermal stability or biodegradability.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to have anti-inflammatory and analgesic effects in medicine, promote plant growth in agriculture, and has potential as a building block for new materials in material science. Further research is needed to fully elucidate the mechanism of action and potential side effects of this compound, as well as to explore its potential in other scientific fields.
Aplicaciones Científicas De Investigación
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new painkillers. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, this compound has been studied for its ability to enhance plant growth and increase crop yield. This compound has been shown to promote root development and improve nutrient uptake in plants, leading to increased biomass production.
In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties. This compound has been shown to have good thermal stability and can be easily incorporated into various polymers and composites.
Propiedades
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-5-4-6-14(9-12)19(11-17(18)20)24(21,22)16-10-13(2)7-8-15(16)23-3/h4-10H,11H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGUTYTBDJRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)




![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)

![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)